

Application of Isradipine-d3 in Pharmacokinetic Studies of Isradipine

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Compound of Interest

Compound Name: Isradipine-d3

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. [1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on accurate and precise bioanalytical methods to quantify drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as **Isradipine-d3**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [4][5][6] The co-elution of the analyte and its deuterated analog minimizes variations arising from sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and robustness of the method. [5][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of **Isradipine-d3** as an internal standard in the pharmacokinetic analysis of Isradipine.

Pharmacokinetic Parameters of Isradipine

The pharmacokinetic profile of Isradipine has been characterized in several studies. Key parameters are summarized in the table below. It is important to note that these values can vary depending on the dosage, formulation, and patient population.

Parameter	Value	Reference
Bioavailability	15-24%	[2][9][10][11]
Time to Peak Plasma Concentration (tmax)	~1.5 hours	[1][9]
Elimination Half-Life (t1/2)	~8 hours	[1][2][9][12]
Plasma Protein Binding	~95%	[1][2][9]
Metabolism	Extensively hepatic, primarily via CYP3A4	[9][11]
Excretion	~60-65% renal (as metabolites), ~25-30% fecal	[9][10][12]

Experimental Protocols

Bioanalytical Method for Isradipine Quantification in Human Plasma using LC-MS/MS

This protocol describes a sensitive and rapid method for the quantification of Isradipine in human plasma using **Isradipine-d3** as an internal standard.

a. Materials and Reagents:

- Isradipine reference standard
- **Isradipine-d3** internal standard
- HPLC-grade methanol, acetonitrile, and methyl-t-butyl ether
- Ammonium acetate
- Human plasma (with K3EDTA as anticoagulant)
- Deionized water

b. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 200 μ L of human plasma into a microcentrifuge tube.
- Add 20 μ L of **Isradipine-d3** working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank.
- Vortex for 10 seconds.
- Add 50 μ L of 0.1 M NaOH to alkalize the plasma.
- Add 1 mL of methyl-t-butyl ether.
- Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 10 μ L of the reconstituted sample into the LC-MS/MS system.

c. LC-MS/MS Conditions:

Parameter	Condition
LC System	Agilent 1290 UHPLC or equivalent
Column	C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase	Acetonitrile : 10 mM Ammonium Acetate (80:20, v/v)
Flow Rate	0.3 mL/min
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Isradipine: m/z 372.1 -> 312.2 Isradipine-d3: m/z 375.1 -> 315.2 (Predicted)
Collision Energy	Optimized for each transition

d. Calibration Curve and Quality Control Samples:

- Prepare calibration standards by spiking known concentrations of Isradipine into blank plasma. A typical range would be 0.05 ng/mL to 50 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Pharmacokinetic Study Protocol

a. Study Design:

- A single-dose, open-label study in healthy volunteers.
- Subjects receive a single oral dose of Isradipine (e.g., 5 mg).
- Blood samples are collected at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

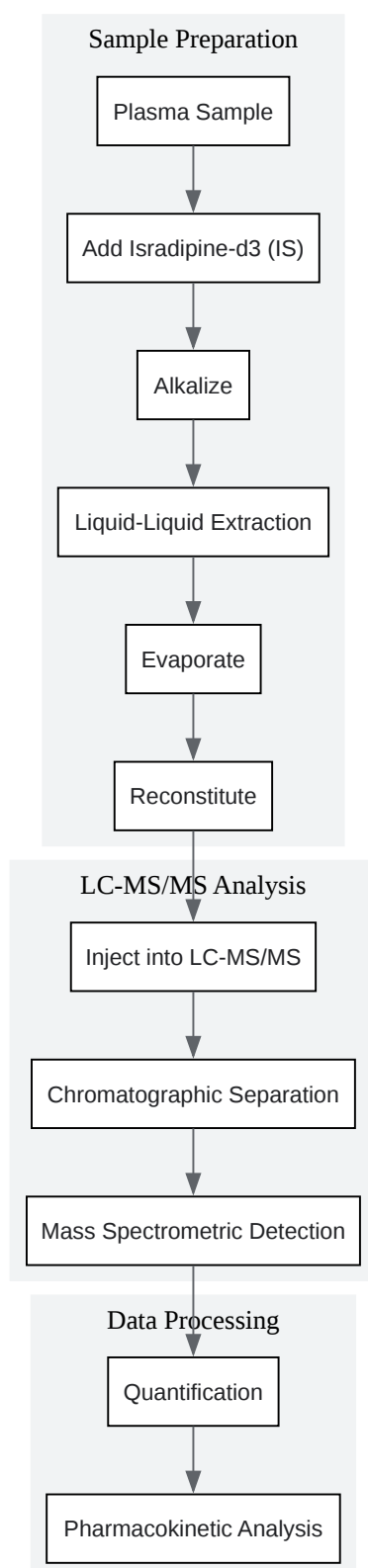
b. Sample Collection and Handling:

- Collect blood samples in tubes containing K3EDTA.
- Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
- Store the plasma samples at -80°C until analysis.

c. Data Analysis:

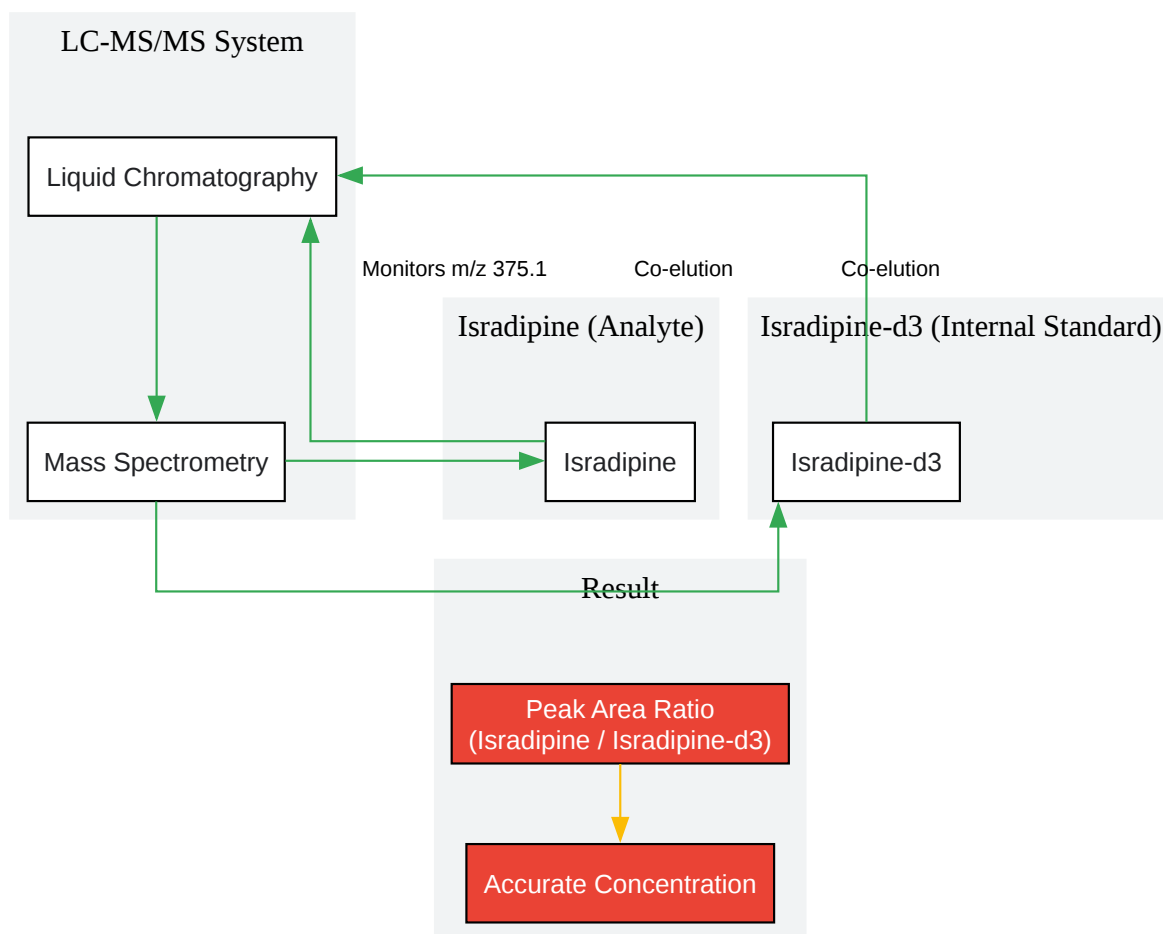
- Calculate the plasma concentrations of Isradipine using the validated LC-MS/MS method.
- Use pharmacokinetic software (e.g., WinNonlin) to determine the pharmacokinetic parameters (C_{max}, t_{max}, AUC, t_{1/2}, etc.).

Visualizations



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Caption: Experimental workflow for the pharmacokinetic analysis of Isradipine.



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Caption: Rationale for using **Isradipine-d3** as an internal standard.

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